Pironetin
Overview
Description
Pironetin is a natural product isolated from the fermentation broths of Streptomyces species. It is known for its potent anticancer properties, primarily due to its ability to bind to α-tubulin and inhibit microtubule polymerization . This compound has a unique structure characterized by a dihydropyrone ring, which plays a crucial role in its biological activity .
Mechanism of Action
Target of Action
Pironetin is a natural product that primarily targets α-tubulin , a protein that is a key component of microtubules . Microtubules are dynamic structures that play crucial roles in various cellular processes, including cell division . This compound specifically binds to the Cysteine-316 residue of α-tubulin .
Mode of Action
This compound interacts with its target, α-tubulin, by forming a covalent bond with the Cysteine-316 residue . This covalent bonding is achieved through a Michael addition reaction . The binding of this compound to α-tubulin perturbs the T7 loop and helix H8 of α-tubulin . These elements are essential for establishing longitudinal tubulin contacts in microtubules .
Biochemical Analysis
Biochemical Properties
Pironetin is known to bind to α-tubulin and is a potent inhibitor of microtubule polymerization . It binds to tubulin with a Kd value of 0.33 μM and increases the critical concentration (CrC) for tubulin assembly . This compound forms a covalent bond to cysteine-316 in α-tubulin via a Michael addition reaction .
Cellular Effects
This compound has been found to induce G2/M phase cell cycle arrest in rat fibroblasts and apoptosis in human leukemia cells . It inhibits the growth of various human cancer cells, including colorectal and breast cancer cells . This compound also inhibits the growth of drug-resistant, P-glycoprotein-expressing human ovarian carcinoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to α-tubulin and inhibition of microtubule polymerization . It forms a covalent bond to cysteine-316 in α-tubulin , perturbing the T7 loop and helix H8 of α-tubulin . These elements are essential for establishing longitudinal tubulin contacts in microtubules, explaining how this compound inhibits the formation of microtubules .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have not been extensively studied. It is known that this compound reacts covalently with α-tubulin to destabilize microtubule .
Metabolic Pathways
This compound is rapidly metabolized by mouse and human liver microsomes . Metabolism occurs at the C12-13 moiety, the α,β-unsaturated lactone, and the side chains of the molecules (C6-C11 segments) .
Subcellular Localization
Given its binding to α-tubulin , it is likely that this compound localizes to areas where α-tubulin is present, such as the cytoskeleton and mitotic spindle.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route is the alkaloid-catalyzed acyl halide-aldehyde cyclocondensation (AAC) reaction, which allows for the asymmetric total synthesis of both the natural and unnatural antipodes of pironetin . The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. advances in synthetic chemistry have made it possible to produce this compound analogues with modifications in the side chain and lactone ring, which retain a substantial proportion of the biological activity of the natural metabolite .
Chemical Reactions Analysis
Types of Reactions
Pironetin undergoes several types of chemical reactions, including:
Michael Addition Reaction: This compound forms a covalent bond with cysteine-316 in α-tubulin via a Michael addition reaction.
Oxidation and Reduction: These reactions are used in the synthesis of this compound analogues, where specific functional groups are introduced or modified.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include acyl halides, aldehydes, and various catalysts for asymmetric synthesis . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions are this compound analogues with varying side chains and functional groups. These analogues are evaluated for their cytotoxic activity and interaction with tubulin .
Scientific Research Applications
Pironetin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Pironetin is unique among microtubule-targeting agents due to its specific binding site on α-tubulin. Similar compounds include:
Vinblastine: Binds to β-tubulin and inhibits microtubule polymerization.
Colchicine: Also targets β-tubulin and disrupts microtubule dynamics.
Taxol: Promotes microtubule polymerization and stabilization.
In comparison to these compounds, this compound’s unique binding to α-tubulin offers a different mechanism of action, which may provide advantages in overcoming drug resistance in cancer therapy .
Properties
IUPAC Name |
(2R,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O4/c1-6-8-9-13(3)19(22-5)14(4)16(20)12-17-15(7-2)10-11-18(21)23-17/h6,8,10-11,13-17,19-20H,7,9,12H2,1-5H3/b8-6+/t13-,14-,15+,16+,17+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHGDBYGUWEHCV-FSEPSNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=CC(=O)OC1CC(C(C)C(C(C)CC=CC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C=CC(=O)O[C@@H]1C[C@H]([C@H](C)[C@@H]([C@@H](C)C/C=C/C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601037185 | |
Record name | Pironetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601037185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151519-02-7 | |
Record name | Pironetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151519027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pironetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601037185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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